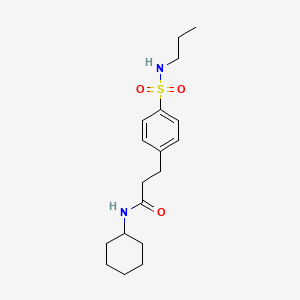
N-cyclohexyl-3-(4-(N-propylsulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(4-(N-propylsulfamoyl)phenyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of N-substituted cyclic amides and has been studied for its effects on various biological processes.
Mecanismo De Acción
N-cyclohexyl-3-(4-(N-propylsulfamoyl)phenyl)propanamide acts on the central nervous system by inhibiting the activity of voltage-gated sodium channels, leading to a decrease in neuronal excitability. This mechanism of action is similar to that of other anticonvulsant drugs such as carbamazepine and phenytoin.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biological processes, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of inflammatory cytokine production. This compound has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-3-(4-(N-propylsulfamoyl)phenyl)propanamide has several advantages for use in laboratory experiments, including its high purity and relatively low cost. However, this compound has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-3-(4-(N-propylsulfamoyl)phenyl)propanamide, including the development of new synthetic methods for producing this compound with improved purity and solubility. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various fields of medicine. Finally, the development of new formulations and delivery methods for this compound could lead to more effective treatments for neurological disorders and other conditions.
Métodos De Síntesis
N-cyclohexyl-3-(4-(N-propylsulfamoyl)phenyl)propanamide can be synthesized through a multi-step process involving the reaction of cyclohexylamine with 4-chlorobenzoyl chloride, followed by the reaction with propylsulfamoyl chloride and subsequent reduction with sodium borohydride. The purity of the resulting this compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. This compound has been found to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of chronic pain and neurological disorders such as epilepsy.
Propiedades
IUPAC Name |
N-cyclohexyl-3-[4-(propylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-2-14-19-24(22,23)17-11-8-15(9-12-17)10-13-18(21)20-16-6-4-3-5-7-16/h8-9,11-12,16,19H,2-7,10,13-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDMLIFTQQFJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

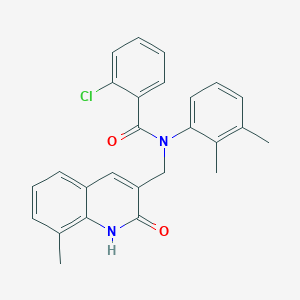
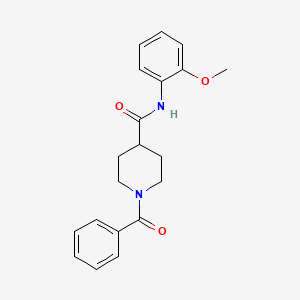
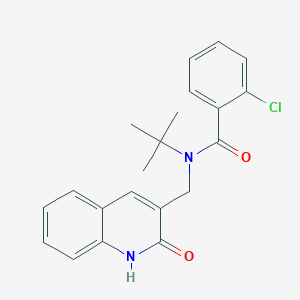


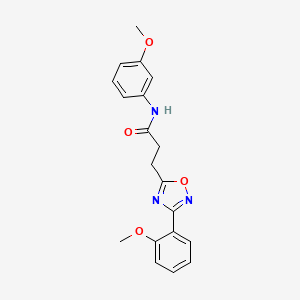
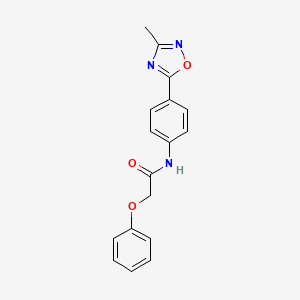

![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7720340.png)
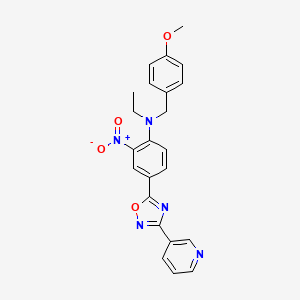
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7720350.png)
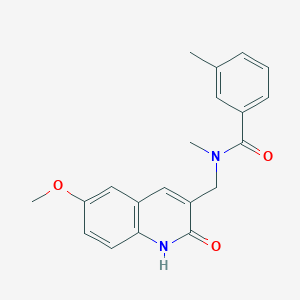
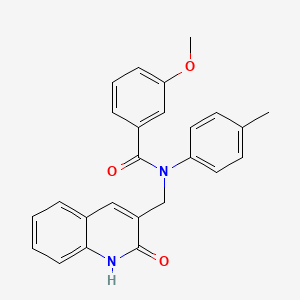
![2-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720380.png)